

Thermodynamic Properties of 1-Phenylimidazole: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenylimidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **1-phenylimidazole** ($C_9H_8N_2$). As a key structural motif in many biologically active compounds and a significant ligand in coordination chemistry, a thorough understanding of its thermodynamic characteristics is crucial for process optimization, material characterization, and computational modeling in drug development and materials science. This document summarizes key quantitative data, details the experimental protocols used for their determination, and illustrates relevant chemical processes.

Physicochemical and Thermodynamic Data

The fundamental physicochemical and thermodynamic properties of **1-phenylimidazole** are summarized in the tables below. These values have been compiled from various critically evaluated data sources and peer-reviewed literature.

Table 1: General Physicochemical Properties of 1-Phenylimidazole

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ N ₂	[1][2]
Molecular Weight	144.17 g/mol	[1][3]
CAS Number	7164-98-9	[1][2]
Appearance	Clear, light yellow to yellow liquid	[1][4]
Melting Point	13 °C (lit.)	[1][5][6]
Boiling Point	142 °C at 15 mmHg (lit.)	[1][5][6]
Density	1.14 g/mL at 25 °C (lit.)	[1][5][6]
Solubility	Slightly soluble in water	[1][5][6]
LogP (Octanol/Water)	1.872	[7]
McGowan's Volume	114.410 ml/mol	[7]

Table 2: Temperature-Dependent Thermodynamic Properties

Property	Value	Temperature (K)	Source(s)
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	84.60 ± 3.70 kJ/mol	Standard Conditions	[7]
Vapor Pressure (pvap)	4.10×10^{-4} kPa	298.70	[7]
1.05×10^{-3} kPa	308.60	[7]	
2.54×10^{-3} kPa	318.40	[7]	
5.94×10^{-3} kPa	328.50	[7]	
0.01 kPa	338.40	[7]	
0.04 kPa	353.10	[7]	
Boiling Point (Reduced Pressure)	415.20 K (142.05 °C)	2.00 kPa (15 mmHg)	[7]
426.70 K (153.55 °C)	3.10 kPa (23.25 mmHg)	[7]	
Heat Capacity (Liquid, Saturation)	Data available	268.2 K to 381.2 K	[8]
Enthalpy of Formation (Liquid)	Data available	Standard Conditions	[8]

Note: Access to the full, critically evaluated dataset from the NIST/TRC Web Thermo Tables may require a subscription.[8][9]

Experimental Protocols

The determination of thermodynamic properties requires precise and standardized experimental methodologies. The following sections detail the principles behind the key techniques used for acquiring the data presented.

Combustion Bomb Calorimetry

This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

- **Sample Preparation:** A precisely weighed mass of high-purity **1-phenylimidazole** is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."
- **Pressurization:** The bomb is sealed and pressurized with an excess of pure oxygen.
- **Immersion:** The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition:** The sample is ignited via an electrical current passed through a fuse wire.
- **Temperature Measurement:** The exothermic combustion reaction heats the bomb and the surrounding water. The temperature is monitored until it reaches a maximum and then begins to cool.
- **Calculation:** The heat released by the combustion reaction is calculated from the measured temperature change and the total heat capacity of the calorimeter system (bomb, water, stirrer, etc.).^[10] The heat capacity of the calorimeter is typically determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.^[10]

Heat Capacity Measurement (Drop Calorimetry)

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance.

- **Sample Encapsulation:** A known mass of the substance is sealed in a sample container.
- **Heating:** The sample is heated in a furnace to a precise, known temperature (T_1).
- **Calorimeter Setup:** A calorimeter, often an isothermal block surrounded by a thermostatic jacket, is maintained at a stable initial temperature (T_2).
- **"Dropping" the Sample:** The heated sample is rapidly transferred ("dropped") from the furnace into the calorimeter.
- **Equilibration:** The sample cools, transferring its heat to the calorimeter and causing the calorimeter's temperature to rise to a final equilibrium temperature (T_3).

- **Calculation:** The heat absorbed by the calorimeter is measured. Knowing the mass of the sample and the temperature change ($T_1 - T_3$), the heat capacity can be calculated. Calibration is performed using a standard material with a well-known heat capacity, such as sapphire ($\alpha\text{-Al}_2\text{O}_3$).[\[11\]](#)[\[12\]](#)

Vapor Pressure Measurement (Knudsen Effusion)

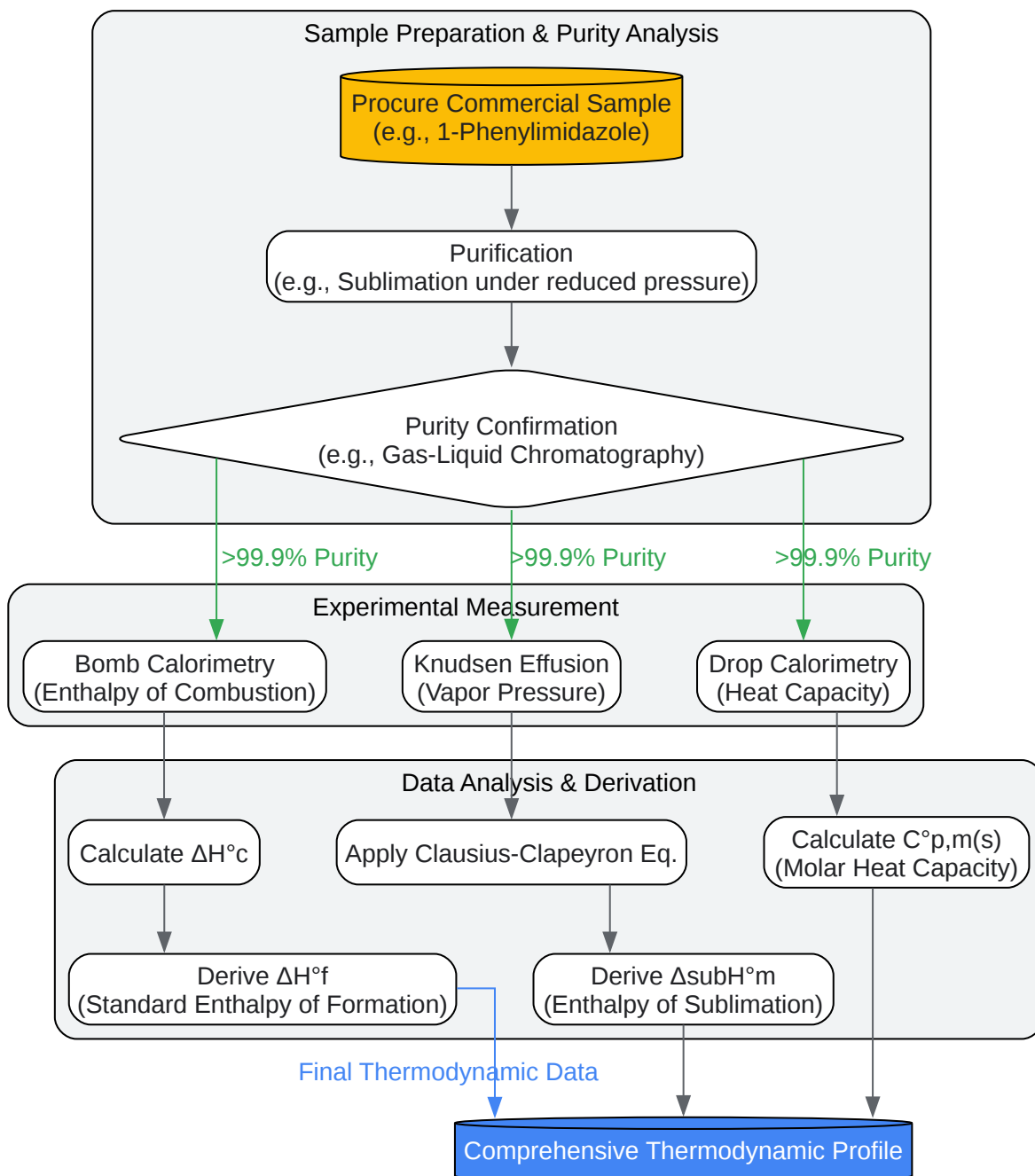
The Knudsen effusion method is a highly reliable technique for measuring the low vapor pressures of solids and liquids.

- **Cell Preparation:** A small amount of the sample is placed in a thermostated "Knudsen cell," which is an isothermal container with a very small orifice of known area.
- **High Vacuum:** The cell is placed in a high-vacuum chamber.
- **Effusion:** At a given temperature, molecules from the sample effuse through the orifice into the vacuum. The rate of mass loss through the orifice is directly proportional to the equilibrium vapor pressure inside the cell.
- **Mass Loss Measurement:** The rate of mass loss is measured, typically using a quartz crystal microbalance (QCM) or by gravimetric analysis over a set period.[\[12\]](#)
- **Calculation:** The vapor pressure (p) is calculated using the Hertz-Knudsen equation. By measuring the vapor pressure at various temperatures, the standard molar enthalpy of sublimation or vaporization can be derived using the Clausius-Clapeyron equation.[\[12\]](#)

Visualized Workflows and Pathways

General Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a compound like **1-phenylimidazole**.

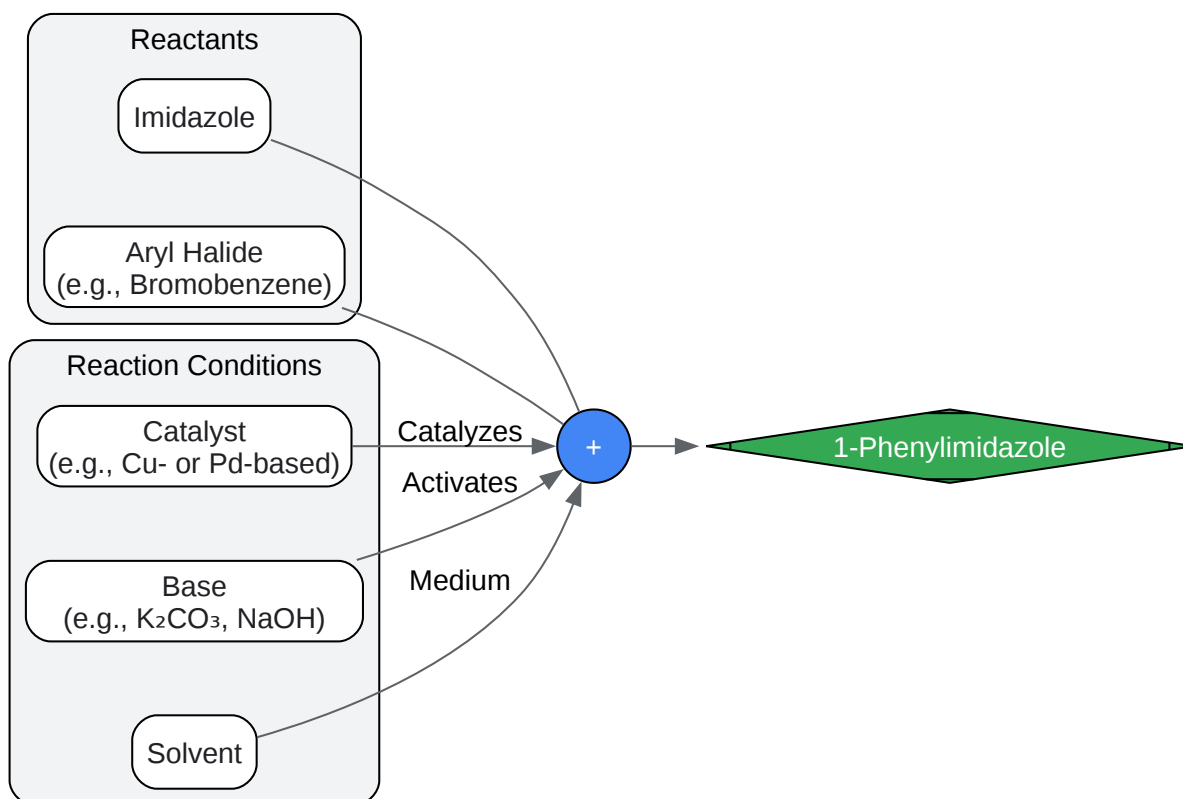


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Caption: Generalized experimental workflow for thermodynamic analysis.

Generalized Synthesis of N-Aryl Imidazoles

1-Phenylimidazole is an N-substituted imidazole. While various methods exist, a common approach is the N-arylation of the imidazole ring with an aryl halide, often facilitated by a catalyst.



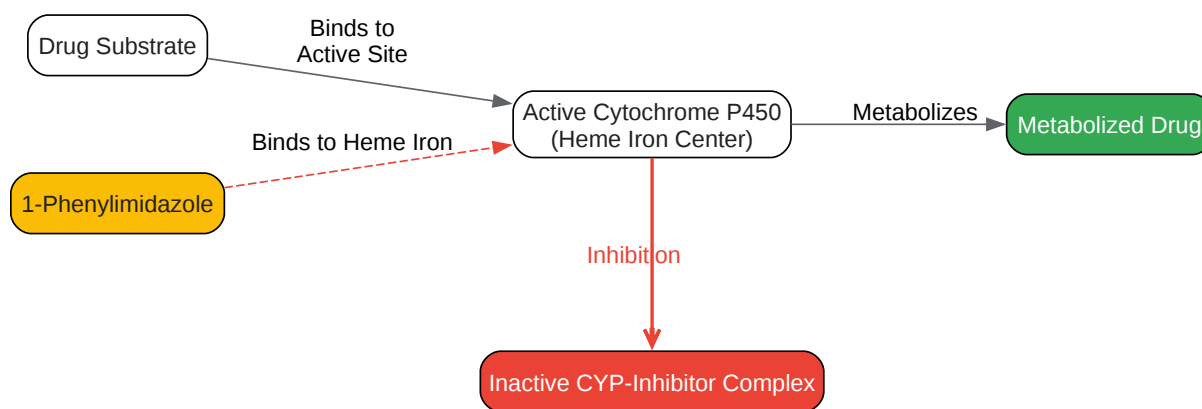
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Caption: Simplified reaction scheme for the synthesis of **1-phenylimidazole**.

Mechanism of Action: Inhibition of Cytochrome P450

1-Phenylimidazole is known to act as an inhibitor of cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.^[3] This inhibition typically occurs through the coordination of

one of the imidazole's nitrogen atoms to the heme iron center of the enzyme.



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Caption: Logical diagram of **1-phenylimidazole** inhibiting Cytochrome P450.

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